(R,R)-Solifenacin Succinate

Übersicht

Beschreibung

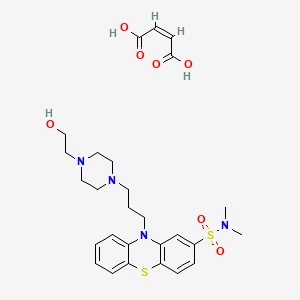

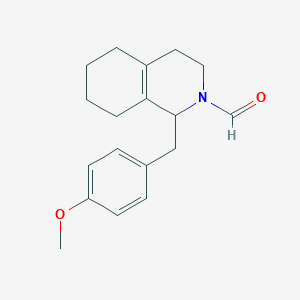

(R,R)-Solifenacin Succinate is a chemical compound synthesized from phenethylamine through various chemical processes including acylation, Bischler-Napieralski cyclization, reduction, and resolution (Li Qiang et al., 2012). It is used in the medical field, particularly for treating overactive bladder symptoms, due to its muscarinic receptor antagonist properties.

Synthesis Analysis

The synthesis of Solifenacin Succinate involves a multi-step process starting from β-phenylethylamine, leading to the formation of (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline, which undergoes condensation, ester exchange, and salification to achieve a yield of about 21% (Li Qiang et al., 2012). This process is noted for its practicality for industrialization due to the ease of performance and the accessibility of starting materials (Yan Luo-yi, 2012).

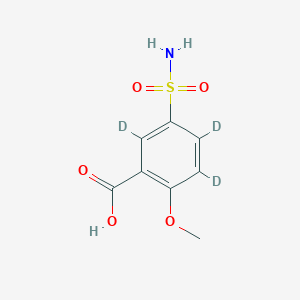

Molecular Structure Analysis

The crystal structure of Solifenacin Hydrogen Succinate has been elucidated using synchrotron X-ray powder diffraction data, revealing it crystallizes in space group P 2 1 with discrete N–H···O hydrogen bonds forming a layer rich in hydrogen bonds, and a herringbone packing of aromatic rings (James A. Kaduk et al., 2015).

Chemical Reactions and Properties

The chemical stability of Solifenacin Succinate under various conditions, including its susceptibility to acid degradation, has been explored through chromatographic methods, revealing specific pathways and degradation products (M. Eissa et al., 2023). These studies provide valuable insights into its chemical behavior and potential impurities during manufacturing and storage.

Physical Properties Analysis

Solifenacin Succinate's physical properties, including its solubility and stability in various solvents, have been characterized to facilitate the development of pharmaceutical formulations. The transdermal absorption of Solifenacin Succinate has been studied, indicating significant permeability and absorption, suggesting potential for transdermal delivery systems (M. Yoshida et al., 2019).

Chemical Properties Analysis

The chromatographic quantification of Solifenacin Succinate and its impurities, including its acid degradation product, highlights the chemical's selectivity and specificity. This analytical approach ensures quality control and supports its therapeutic use (A. Fayed et al., 2021).

Wissenschaftliche Forschungsanwendungen

-

Bioplastics Based on Polybutylene Succinate (PBS)

- Field : Material Science

- Application : Preparation and characterization of new bioplastics based on Polybutylene Succinate (PBS) for potential use in food packaging .

- Method : Thin films based on PBS were prepared with different percentages by weight (1, 2, and 3 wt%) of extra virgin olive oil (EVO) and coconut oil (CO) to improve the chemico-physical properties of the polymer .

- Results : The films were shown to reduce the browning of sliced fruit due to oxidation, and no molds were evidenced up to 10/12 days of observation with the addition of PBS, with 3 wt% of EVO achieving the best outcomes .

-

Succinate Enhances Lipolysis and Decreases Adipocytes Size

- Field : Nutrition and Health

- Application : Succinate was used to enhance lipolysis and decrease adipocytes size in both subcutaneous and visceral adipose tissue from high-fat-diet-fed obese mice .

- Method : Mice with obesity induced by a high-fat diet were supplemented with succinate (1.5% m / v in drinking water) for 11 weeks without changing the diet .

- Results : Succinate supplementation significantly decreased subcutaneous adipose tissue and triglyceride contents. The adipocytes’ sizes all significantly decreased in both subcutaneous and visceral adipose tissue .

-

Nanocellulose Reinforced Thermoplastic Starch (TPS), Polylactic Acid (PLA), and Polybutylene Succinate (PBS) for Food Packaging Applications

- Field : Material Science

- Application : The study focuses on the preparation and characterization of new bioplastics based on Polybutylene Succinate (PBS) for potential use in food packaging .

- Method : Thin films based on PBS were prepared with different percentages by weight (1, 2, and 3 wt%) of extra virgin olive oil (EVO) and coconut oil (CO) to improve the chemico-physical properties of the polymer .

- Results : The films were shown to reduce the browning of sliced fruit due to oxidation, and no molds were evidenced up to 10/12 days of observation with the addition of PBS, with 3 wt% of EVO achieving the best outcomes .

-

Succinate Enhances Lipolysis and Decreases Adipocytes Size

- Field : Nutrition and Health

- Application : Succinate was used to enhance lipolysis and decrease adipocytes size in both subcutaneous and visceral adipose tissue from high-fat-diet-fed obese mice .

- Method : Mice with obesity induced by a high-fat diet were supplemented with succinate (1.5% m / v in drinking water) for 11 weeks without changing the diet .

- Results : Succinate supplementation significantly decreased subcutaneous adipose tissue and triglyceride contents. The adipocytes’ sizes all significantly decreased in both subcutaneous and visceral adipose tissue .

-

Improved Succinate Production by Metabolic Engineering

- Field : Biotechnology

- Application : The study focuses on the production of succinate, a promising chemical with wide applications, through biological routes .

- Method : The study uses different metabolic engineering approaches to enhance the production of succinate .

- Results : The joint effort of different metabolic engineering approaches brings successful results in enhancing the succinate production .

- Succinate as a signaling molecule

- Field : Cellular Biology

- Application : Succinate acts as a signaling molecule in cells, regulating several physiological processes .

- Method : Succinate levels in cells are measured using various biochemical techniques, and the effects of altering these levels are studied .

- Results : Changes in succinate levels have been found to influence cellular processes such as inflammation, cell death, and tumorigenesis .

Safety And Hazards

Solifenacin may cause serious side effects. Users should stop using solifenacin and call a doctor at once if they experience severe stomach pain, constipation for 3 days or longer, pain or burning when urinating, headache, confusion, drowsiness, hallucinations, vision changes, eye pain, or seeing halos around lights . Users should not use solifenacin if they have untreated or uncontrolled narrow-angle glaucoma, a blockage in their digestive tract (stomach or intestines), or if they are unable to urinate .

Zukünftige Richtungen

There is ongoing research into the efficacy and safety of solifenacin succinate in various applications . For example, one study compared changes in nocturia and sleep-related parameters between daytime and nighttime solifenacin dosing in patents with overactive bladder and nocturia . Another study focused on the development and validation of a rapid stability-indicating RP-HPLC method for assay and related substances of solifenacin succinate .

Eigenschaften

IUPAC Name |

[(3R)-1-azabicyclo[2.2.2]octan-3-yl] (1R)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate;butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O2.C4H6O4/c26-23(27-21-16-24-13-10-18(21)11-14-24)25-15-12-17-6-4-5-9-20(17)22(25)19-7-2-1-3-8-19;5-3(6)1-2-4(7)8/h1-9,18,21-22H,10-16H2;1-2H2,(H,5,6)(H,7,8)/t21-,22+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXZMMZZRUPYENV-UMIAIAFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(C2)OC(=O)N3CCC4=CC=CC=C4C3C5=CC=CC=C5.C(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2CCC1[C@H](C2)OC(=O)N3CCC4=CC=CC=C4[C@H]3C5=CC=CC=C5.C(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R,R)-Solifenacin Succinate | |

CAS RN |

862207-70-3 | |

| Record name | (3R)-1-azabicyclo[2.2.2]octan-3-yl (1R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate butanedioate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Phenyl-1,7a-dihydropyrrolo[1,2-c]oxazol-5(3H)-one](/img/structure/B1147348.png)